Trachyspic acid

Description

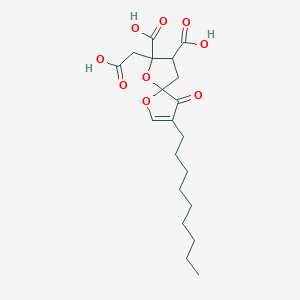

Structure

3D Structure

Properties

CAS No. |

149718-37-6 |

|---|---|

Molecular Formula |

C20H28O9 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27) |

InChI Key |

LQLCHKHILFZNKF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O |

Synonyms |

trachyspic acid |

Origin of Product |

United States |

Isolation and Natural Occurrence

Fungal Sources of Trachyspic Acid

This compound was first isolated from the culture broth of the fungus Talaromyces trachyspermus, specifically from the strain designated SANK 12191. nih.govacs.orgnih.gov This fungus is the primary and most well-documented producer of the compound. Derivatives of this compound have also been found in cultures of Aspergillus candidus. nih.gov Additionally, research has led to the re-isolation of this compound and a related compound, this compound 19-butyl ester, from an uncharacterized marine-sponge associated fungus with the identifier RKGS-F2684. researchgate.net Another marine-sponge associated strain, Talaromyces trachyspermus KUFA 0021, has also been identified as a source. semanticscholar.org

Table 1: Fungal Sources of this compound and Its Derivatives

| Fungus Species | Strain | Note | Reference(s) |

|---|---|---|---|

| Talaromyces trachyspermus | SANK 12191 | Original source of this compound isolation. | nih.govacs.orgnih.govebi.ac.uk |

| Talaromyces trachyspermus | KUFA 0021 | Marine-sponge associated fungus. | semanticscholar.org |

| Talaromyces trachyspermus | Not specified | General producer of this compound. | researchgate.netwikidata.org |

| Aspergillus candidus | Not specified | Produces derivatives of this compound. | nih.gov |

Fermentation and Isolation Methodologies

The production of this compound is achieved through the fermentation of its source fungus, Talaromyces trachyspermus. researchgate.net The compound is isolated and purified from the culture broth following the fermentation process. nih.govacs.orgebi.ac.uk

Detailed studies on the fermentation of Talaromyces trachyspermus for the production of related metabolites, such as spiculisporic acid, provide insight into the conditions favorable for the synthesis of these types of compounds. nih.gov The fungus is capable of producing these acidic metabolites in a low pH environment, with optimal production observed at an initial pH of 3.0. nih.gov Such acidic conditions can also help prevent bacterial contamination during large-scale fermentation. nih.gov

The fermentation medium typically includes a carbon source, a nitrogen source, and various minerals to support fungal growth and metabolite production. Glucose and sucrose (B13894) have been identified as suitable carbon sources. nih.govresearchgate.net For nitrogen sources, meat extract has been shown to promote the production of related metabolites. nih.govresearchgate.net

The isolation of this compound from the fermentation broth involves a multi-step process. Following fermentation, the fungal mycelium is separated from the liquid culture broth by filtration. The target compound, present in the filtrate, is then extracted. A common method involves acidifying the culture broth, which can cause the compound to precipitate or facilitate its extraction into an organic solvent like ethyl acetate. mdpi.com The crude extract is then subjected to further purification steps, which may include various chromatographic techniques to yield the pure compound. jst.go.jp

Table 2: Research Findings on Talaromyces trachyspermus Fermentation for Acid Production

| Parameter | Finding | Reference(s) |

|---|---|---|

| Producing Organism | Talaromyces trachyspermus | nih.govresearchgate.net |

| Optimal pH | 3.0 (for related acid production) | nih.gov |

| Temperature | 28 °C (for related acid production) | nih.gov |

| Carbon Sources | Glucose and Sucrose are effective. | nih.govresearchgate.net |

| Nitrogen Source | Meat extract promotes production. | nih.govresearchgate.net |

| Trace Metals | FeCl₃ can enhance production. | researchgate.net |

| Isolation Source | Culture Broth | nih.govacs.orgebi.ac.uk |

Structural Characterization and Stereochemical Assignment

Spectroscopic Techniques for Structural Elucidation

The initial elucidation of Trachyspic acid's molecular framework relied heavily on a suite of modern spectroscopic methods. These non-destructive techniques provided detailed information about the molecule's carbon skeleton, functional groups, and the specific environment of individual atoms, collectively allowing for the assembly of its complete structure. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. nih.gov

NMR spectroscopy was the cornerstone technique for determining the planar structure of this compound. nih.gov A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data was required to piece together the molecule's intricate architecture, which includes a novel spiroketal system. nih.gov

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided initial information on the number and types of protons and carbons present in the molecule. The chemical shifts offered clues about the electronic environment of each nucleus, indicating the presence of functional groups like carboxylic acids, ketones, and alkenes.

2D NMR experiments were essential for establishing the connectivity between atoms:

Correlation Spectroscopy (COSY): This experiment identified protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton networks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlated each proton with the carbon atom to which it is directly attached, linking the ¹H and ¹³C data.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC was particularly crucial as it reveals correlations between protons and carbons that are separated by two or three bonds. This long-range information was vital for connecting different molecular fragments, especially for identifying the linkages around quaternary (non-protonated) carbons, such as those at the core of the spiroketal and the citric acid-derived unit.

The collective data from these NMR experiments allowed for the unambiguous assembly of the entire carbon framework and the assignment of all proton and carbon signals, as summarized in the representative data table below. The comparison of NMR data from synthetic samples with that of the natural product was the ultimate confirmation of the proposed structure. acs.org

| Technique | Information Obtained | Significance for this compound Structure |

|---|---|---|

| ¹H NMR | Provides chemical shift and coupling constants for hydrogen nuclei. | Identified the number and electronic environment of all protons. |

| ¹³C NMR | Provides chemical shifts for carbon nuclei. | Revealed 20 distinct carbon environments, including carbonyls (C=O) and olefinic (C=C) carbons. |

| COSY | Shows ¹H-¹H spin-spin couplings. | Established connectivity of adjacent protons in the nonyl side chain and the tetrahydrofuran (B95107) ring. |

| HSQC | Correlates protons with their directly attached carbons. | Mapped each proton signal to its corresponding carbon signal. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C couplings. | Key for connecting molecular fragments across quaternary carbons, defining the spiroketal linkage and the overall carbon skeleton. |

X-ray crystallography is a powerful technique that provides a definitive, three-dimensional model of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. This method yields precise atomic coordinates, bond lengths, and bond angles, thereby offering unambiguous confirmation of both molecular structure and stereochemistry.

For complex natural products like this compound, obtaining a suitable crystal of the parent compound can be challenging. Often, a crystalline derivative is synthesized for the purpose of X-ray analysis. While the structure of this compound was ultimately confirmed by total synthesis, X-ray crystallography remains the gold standard for such determinations. An analysis would have definitively confirmed the relative arrangement of atoms at the molecule's three stereocenters.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each non-hydrogen atom in 3D space. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Flack Parameter | Determines the absolute configuration from data collected with anomalous dispersion. |

Mass spectrometry (MS) was critical for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), likely using a soft ionization technique such as Electrospray Ionization (ESI) suitable for polar, non-volatile molecules, would have provided a highly accurate mass measurement of the molecular ion. This precise mass value allows for the calculation of a unique molecular formula, which was determined to be C₂₀H₂₈O₉. This information is a fundamental prerequisite for structure elucidation, serving as a constraint for the interpretation of NMR data.

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₉ | High-Resolution Mass Spectrometry (HRMS) |

| Monoisotopic Mass | 412.1733 g/mol | Calculated from Molecular Formula |

| Average Molar Mass | 412.435 g/mol | Calculated from Molecular Formula |

Determination of Absolute and Relative Configuration

While spectroscopic methods established the connectivity of this compound, they could not initially define its stereochemistry. The molecule contains three stereocenters, meaning there are 2³ (or 8) possible stereoisomers. Determining which of these isomers corresponds to the natural product required chemical synthesis.

The relative configuration —the stereochemical relationship between the different chiral centers within the molecule—was established through the first total synthesis of (±)-Trachyspic acid. elsevierpure.comacs.orgnih.gov The synthesis produced a racemic mixture (an equal mixture of the natural product and its mirror image). The spectroscopic data (¹H and ¹³C NMR) of this synthetic material was found to be identical to that of the natural isolate, which confirmed the proposed connectivity and established the relative stereochemistry as 3S,4S,6S*. acs.org

The absolute configuration —the actual three-dimensional arrangement of groups at each stereocenter—was subsequently determined via an enantiospecific synthesis of (−)-trachyspic acid. rsc.orgrsc.org This synthesis intentionally created one specific enantiomer. This synthetic molecule proved to be identical to natural this compound in all respects (e.g., NMR spectra) except for its optical rotation, which was equal in magnitude but opposite in sign. rsc.org This definitively proved that natural (+)-Trachyspic acid possesses the 3S,4S,6S absolute configuration. rsc.orgrsc.orgfda.gov

Retrosynthetic Strategies

The retrosynthetic analysis of this compound reveals several key disconnections that have formed the basis of various synthetic campaigns. A common strategy involves disconnecting the spiroketal moiety to a linear precursor. This approach simplifies the target to a polyketide chain containing the necessary stereochemical information, which can then be cyclized in a later step.

One prominent retrosynthetic approach envisions the molecule being disconnected at the C6-C7 bond, which can be formed via a Nozaki-Hiyama-Kishi (NHK) coupling reaction. This strategy breaks the molecule into a more complex aldehyde fragment containing the citric acid moiety and a simpler vinyl iodide fragment representing the long alkyl chain. The spiroketal is then retrosynthetically derived from an enone precursor, which itself comes from the oxidation of the allylic alcohol formed in the NHK coupling. Further disconnection of the aldehyde fragment often leads to simpler, commercially available chiral starting materials, such as (S)-(+)-γ-hydroxymethyl-γ-butyrolactone.

Another retrosynthetic plan involves the disconnection of the acetal (B89532) intermediate, which precedes the formation of the final spiroketal. This leads to a chiral lactone and a vinyl bromide fragment, which can be coupled to assemble the carbon skeleton. This approach hinges on the successful stereocontrolled synthesis of the chiral lactone, which can be derived from precursors like D-deoxyribose.

These strategies underscore a convergent approach to the synthesis, where complex fragments are synthesized independently and then coupled together, a hallmark of efficient modern organic synthesis.

Total Synthesis Approaches

The quest to synthesize this compound has led to the development of several distinct and innovative total synthesis routes. These approaches can be broadly categorized into enantiospecific, formal, and asymmetric syntheses, each with its own set of strategies and key transformations.

Enantiospecific Synthesis Routes

Enantiospecific synthesis, which utilizes a chiral starting material from the "chiral pool" to control the stereochemistry of the final product, has been successfully applied to this compound. A notable enantiospecific synthesis of (–)-trachyspic acid allowed for the unambiguous assignment of the absolute configuration of the natural (+)-enantiomer as (3S, 4S, 6S).

In one such route, the synthesis commenced from a D-deoxyribose derivative. This chiral starting material was elaborated into a key chiral lactone intermediate. The synthesis then proceeded by the addition of a vinyllithium (B1195746) species, derived from a corresponding vinyl bromide, to this lactone. The resulting intermediate was then subjected to an acid-induced deprotection and spiroketalization sequence to furnish the core spirocycle. Subsequent oxidative cleavage and elimination reactions completed the synthesis of the unnatural enantiomer of this compound. This work was pivotal in confirming the absolute stereochemistry of the natural product.

Formal Synthesis Methodologies

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product. In the context of this compound analogues, a formal [2 + 2]-cycloaddition has been employed as a key strategic element. acs.orgfigshare.comacs.org This approach was utilized in the total synthesis of (+)-trachyspic acid 19-n-butyl ester.

The key step in this methodology was the formal [2 + 2]-cycloaddition between a silylketene acetal derived from a chiral lactone and di-n-butylacetylene dicarboxylate. acs.orgfigshare.comacs.org This reaction efficiently constructed a cyclobutene (B1205218) diester with high diastereoselectivity. acs.orgfigshare.comacs.org This intermediate was then carried forward through a series of transformations, including an acid-mediated rearrangement and lactone ring-opening, to yield an orthogonally protected aldehyde. This aldehyde is a key intermediate that can be elaborated to the final this compound analogue, thus constituting a formal synthesis approach to the core structure.

Asymmetric Synthesis Developments

Asymmetric synthesis aims to create chiral molecules from achiral starting materials through the use of chiral catalysts or auxiliaries. While the enantiospecific routes to this compound have been successful, the development of catalytic asymmetric methods remains an area of interest for improving efficiency and versatility.

The principles of asymmetric synthesis, such as the use of chiral auxiliaries to direct stereoselective reactions, are evident in the strategies employed for this compound. For instance, the diastereoselective reactions used to set the stereocenters in the linear precursors are examples of substrate-controlled asymmetric induction, where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions.

Future developments in the asymmetric synthesis of this compound could involve the application of modern catalytic asymmetric reactions, such as asymmetric aldol (B89426) or alkylation reactions, to set the key stereocenters. The development of a catalytic, enantioselective route would represent a significant advancement in the synthesis of this complex natural product, potentially offering a more concise and scalable approach.

Key Synthetic Transformations and Methodologies

The total syntheses of this compound and its analogues have relied on a toolbox of powerful and reliable chemical reactions. These key transformations have been crucial for the construction of the carbon skeleton and the installation of the correct stereochemistry.

A cornerstone of several synthetic approaches is the Nozaki-Hiyama-Kishi (NHK) reaction . This chromium(II)-mediated coupling of a vinyl halide with an aldehyde has proven to be highly effective for forming the C6-C7 bond of the this compound backbone. The reaction is known for its high functional group tolerance and reliability in complex settings.

Another critical transformation is the Ireland-Claisen rearrangement . In the enantiospecific synthesis, this reaction was used to stereoselectively form a new carbon-carbon bond and set a key stereocenter in the chiral lactone intermediate. The reaction proceeded with high diastereoselectivity, demonstrating its power in controlling stereochemistry.

Other important reactions include oxidations, such as the Dess-Martin periodinane oxidation to form aldehydes, and protecting group manipulations, which are essential for orchestrating the multi-step synthesis.

The formation of the characteristic spiroketal moiety is a defining feature of this compound synthesis. The spirocyclization is typically achieved through an acid-catalyzed reaction of a linear precursor containing both a ketone and a hydroxyl group.

Summary of Key Synthetic Data

The following table summarizes key data from selected total syntheses of this compound and its analogues, highlighting the yields of important steps and the stereoselectivity achieved.

| Synthesis | Key Reaction | Starting Material | Diastereomeric/Enantiomeric Ratio | Overall Yield |

| Enantiospecific Synthesis of (–)-Trachyspic Acid | Ireland-Claisen Rearrangement | D-Deoxyribose derivative | >95% ds | Not reported |

| Total Synthesis of (±)-Trachyspic Acid | Nozaki-Hiyama-Kishi Reaction | (±)-Citric acid derivative | Racemic | Not reported |

| Total Synthesis of (+)-Trachyspic Acid 19-n-Butyl Ester | Formal [2 + 2]-Cycloaddition | (S)-(+)-γ-Hydroxymethyl-γ-butyrolactone | >20:1 dr | Not reported |

| Spirocyclization in Analogue Synthesis | Acid-catalyzed spiroketalization | Enone precursor | 6:1 dr | Not reported |

Chemical Synthesis of Trachyspic Acid and Analogues

Advanced Synthetic Strategies

Organometallic reagents play a crucial role in several synthetic routes to this compound, particularly in the context of the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction utilizes a bimetallic system of chromium(II) and a catalytic amount of nickel(II) to achieve the coupling of vinyl or aryl halides with aldehydes. wikipedia.org In the synthesis of this compound analogues, this method is instrumental in forming the C6–C7 bond, linking the alkyl citrate (B86180) core to the side chain. acs.org

The reaction is highly chemoselective, showing remarkable tolerance for other functional groups like ketones and esters, which is advantageous given the polyfunctional nature of this compound intermediates. wikipedia.org Typically, the synthesis involves preparing an orthogonally protected alkyl citrate fragment ending in an aldehyde and a separate vinyl iodide fragment. acs.orgacs.org The NHK coupling of these two fragments, mediated by CrCl₂ and a catalytic amount of NiCl₂, forges the critical C-C bond, leading to an allylic alcohol that serves as a precursor to the spiroketal system. acs.orgfigshare.com

Recent advancements have explored more sustainable versions of the NHK reaction, including electrochemical methods that bypass the need for stoichiometric metallic reductants. organic-chemistry.orgdlut.edu.cn

| Reaction | Key Reagents | Bond Formed | Application in this compound Synthesis |

|---|---|---|---|

| Nozaki-Hiyama-Kishi (NHK) Coupling | Aldehyde, Vinyl Iodide, CrCl₂, NiCl₂ (catalyst) | C6–C7 | Coupling of the core aldehyde fragment with the side-chain vinyl iodide. acs.orgacs.org |

A highly efficient strategy for constructing the alkyl citrate core of this compound involves the use of a cyclobutene (B1205218) diester intermediate. publish.csiro.au This approach begins with a formal [2+2] cycloaddition between a silylketene acetal (B89532) (derived from a chiral lactone) and an acetylene (B1199291) diester, such as di-n-butylacetylene dicarboxylate. acs.orgacs.org This cycloaddition proceeds with excellent stereoselectivity, yielding the cyclobutene diester with a high diastereomeric ratio (dr >20:1). acs.orgfigshare.com

The resulting cyclobutene diester is then subjected to an acid-mediated rearrangement. This step initiates a cascade involving silyl (B83357) acetal cleavage, oxa-Michael addition, and methanolysis, which efficiently assembles the trimethyl ester core of the alkyl citrate as a single stereoisomer. publish.csiro.au This method is powerful because it establishes the correct oxidation state and the contiguous C3 and C4 stereocenters of the citrate core in a step-economical manner. publish.csiro.au Subsequent manipulations of the ester protecting groups provide an orthogonally protected aldehyde, which is ready for coupling with the side chain via methods like the NHK reaction. acs.orgacs.org

| Step | Description | Key Intermediates | Stereoselectivity |

|---|---|---|---|

| 1. Cycloaddition | Formal [2+2] cycloaddition of a silylketene acetal and an acetylene diester. acs.orgpublish.csiro.au | Cyclobutene diester | Excellent (dr >20:1). figshare.com |

| 2. Rearrangement | Acid-mediated cascade rearrangement. publish.csiro.au | Trimethyl ester core | Single stereoisomer formed. publish.csiro.au |

An alternative and rapid construction of the this compound carbon skeleton has been achieved through a silyl glyoxylate-based three-component coupling. nih.gov This strategy addresses the challenge of creating the fully substituted C3 glycolic acid moiety. nih.gov The key reaction involves the conjugate Michael addition of a lithium enolate (e.g., from tert-butyl acetate) to an α,β-unsaturated ketone, with the addition being mediated by a silyl glyoxylate (B1226380). acs.orgnih.gov

This approach streamlines the assembly of the core structure by bringing together three key building blocks in a single step. nih.gov A significant challenge in this synthesis is managing the chemoselectivity of the C6–C9 β,γ-diketoaldehyde portion of the molecule. To overcome this, the C7/C9 dicarbonyl unit is masked as a 3,4-disubstituted isoxazole (B147169), which can be unmasked later in the synthesis. nih.govacs.org

In syntheses utilizing the silyl glyoxylate coupling, the nitrile-oxide cycloaddition is a critical supporting reaction. nih.gov It is employed to create the 3,4-disubstituted isoxazole ring that serves as a masked form of the C7/C9 dicarbonyl functionality. acs.orgnih.gov This masking strategy is essential to prevent unwanted side reactions during the three-component coupling step. nih.gov The synthesis involves a [3+2] cycloaddition between a nitrile oxide and an enolsilane dipolarophile. nih.govresearchgate.net This method provides access to isoxazoles that are otherwise challenging to prepare, demonstrating its utility in complex molecule synthesis. acs.org

Aldol (B89426) reactions represent one of the foundational strategies for constructing the C3 and C4 chiral centers in this compound. nih.gov The aldol reaction, which forms a carbon-carbon bond between an enol or enolate and a carbonyl compound, is a powerful tool for stereoselective synthesis. nih.gov In the context of this compound, asymmetric aldol reactions, such as the Evans's syn-aldol reaction, can be used to install the two key stereocenters with high diastereoselectivity. nih.gov

This approach typically involves reacting a chiral oxazolidinone auxiliary with an aldehyde in the presence of a dibutylboryl triflate to generate the desired syn-aldol adduct. nih.govharvard.edu The reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereocontrol. harvard.edu Both acid-catalyzed and base-catalyzed versions of the aldol reaction are known, with the former proceeding through an enol intermediate and the latter through an enolate. masterorganicchemistry.comcore.ac.uk

Alongside aldol reactions, the Ireland-Claisen rearrangement is a prominent strategy for establishing the stereochemistry at the C3 and C4 positions of this compound. nih.govmdpi.com This reaction is a variation of the Claisen rearrangement and involves the nih.govnih.gov-sigmatropic rearrangement of an allylic ester. wikipedia.orgwikipedia.org The ester is first converted to its silyl ketene (B1206846) acetal by treatment with a strong base (like lithium diisopropylamide) and a silylating agent (like chlorotrimethylsilane). wikipedia.org

The rearrangement proceeds through a concerted, six-membered chair-like transition state, allowing for predictable and reliable transfer of stereochemistry. chem-station.com The geometry of the intermediate silyl ketene acetal (E or Z) dictates the relative stereochemistry (anti or syn) of the product, a γ,δ-unsaturated carboxylic acid. wikipedia.orgchem-station.com In the synthesis of this compound, an allyl ester derived from a chiral precursor, such as 2-deoxy-D-ribose, undergoes this rearrangement to set the crucial C3 stereocenter as a single isomer. mdpi.com

The Nozaki-Hiyama-Kishi (NHK) coupling is a specific and highly utilized example of a Cr(II)/Ni(II)-mediated organometallic reaction in the synthesis of this compound and its analogues. acs.orgfigshare.com As detailed in section 4.2.4.2, its primary role is to forge the C6-C7 bond by coupling an aldehyde with a vinyl halide. wikipedia.orgacs.org The reaction was first developed using stoichiometric chromium(II) salts, with the discovery that catalytic amounts of nickel(II) salts dramatically improve reactivity and reliability. wikipedia.org The NHK reaction is valued for its ability to proceed under mild conditions and its tolerance of a wide array of functional groups, making it a robust choice for late-stage coupling in the total synthesis of complex natural products like this compound. wikipedia.orgacs.org

Oxidative Cleavage and Elimination Sequences

In the total synthesis of this compound analogues, such as (+)-Trachyspic Acid 19-n-Butyl Ester, a key strategic sequence involves spirocyclization, oxidative cleavage, and elimination to construct the core structure. acs.orgfigshare.comacs.org This sequence is critical for transforming an enone intermediate into the desired triester with the correct spiroacetal system. acs.org

One reported synthesis highlights the conversion of an enone to a triester via this multi-step process. acs.orgacs.org Following a Nozaki–Hiyama–Kishi (NHK) coupling and subsequent oxidation to form the enone precursor, the molecule undergoes a spirocyclization/oxidative cleavage/elimination sequence. acs.orgfigshare.comacs.org Another approach described by Rizzacasa and colleagues involved an acid cyclization followed by ozonolysis and a β-elimination to assemble the spiroacetal ring system. organic-chemistry.org A crucial step in some synthetic routes is the oxidative cleavage of an alkene to yield a sensitive aldehyde, which then participates in further coupling reactions. acs.org

Synthesis of this compound Derivatives and Stereoisomers

The synthesis of various derivatives and stereoisomers of this compound has been a significant focus of research, allowing for the determination of the natural product's absolute configuration and the exploration of structure-activity relationships.

The first total synthesis of (±)-trachyspic acid, a racemic mixture, was accomplished, which also helped determine the relative configuration of the natural product. elsevierpure.comnih.gov A notable derivative, this compound 19-n-butyl ester, was first synthesized by the Rizzacasa group. acs.orgorganic-chemistry.org This synthesis began with a [2 + 2]-cycloaddition to form a cyclobutene diester, which, after an acid-mediated rearrangement and further manipulations, yielded a key aldehyde intermediate. acs.orgfigshare.comacs.org This aldehyde was then coupled with a vinyl iodide fragment using a Nozaki–Hiyama–Kishi reaction to forge the C6–C7 bond. acs.orgacs.org The synthesis was completed by forming the characteristic spiroacetal ring system. acs.org

The enantiospecific synthesis of (−)-trachyspic acid was a pivotal achievement. rsc.org This work was crucial in assigning the absolute configuration of the naturally occurring (+)-trachyspic acid as (3S,4S,6S). rsc.org The synthesis of different stereoisomers, including C3 epimers, has also been reported, starting from common materials like 2-deoxy-d-ribose, allowing for the evaluation of each stereoisomer's inhibitory activity against heparanase. acs.org

Below is a summary of key synthetic achievements for this compound and its analogues.

| Compound | Key Synthetic Achievement | Starting Material (if mentioned) | Reference |

| (±)-Trachyspic Acid | First total synthesis; determination of relative configuration. | Aldehyde with citric acid moiety and a long-chain triflate. | elsevierpure.com |

| (+)-Trachyspic Acid 19-n-Butyl Ester | First total synthesis of this derivative. | Lactone derivative for silylketene acetal formation. | acs.org |

| (−)-Trachyspic Acid | Enantiospecific synthesis; allowed assignment of absolute configuration of natural (+)-trachyspic acid. | Not specified in abstract. | rsc.org |

| This compound Stereoisomers (including C3 epimers) | Synthesis of various stereoisomers for biological evaluation. | 2-deoxy-d-ribose derivative. | acs.org |

Biological Activities and Pharmacological Mechanisms

Heparanase Inhibition

Trachyspic acid, a tricarboxylic acid derivative containing a spiroketal, was first isolated from the culture broth of Talaromyces trachyspermus. nih.gov It has been identified as an inhibitor of heparanase, with studies demonstrating an IC50 value of 36 μM for this activity. nih.govnih.gov Both natural (+)-trachyspic acid and its enantiomer have been synthesized and show similar inhibitory potency against the enzyme. nih.govrsc.org The investigation into heparanase inhibitors like this compound is driven by the enzyme's critical role in disease progression, particularly in cancer and inflammation. nih.govchemrxiv.org

Heparanase is the sole mammalian endo-β-D-glucuronidase that specifically cleaves heparan sulfate (B86663) (HS) chains. researchgate.nettandfonline.com HS chains are complex polysaccharides attached to core proteins to form heparan sulfate proteoglycans (HSPGs), which are integral components of the cell surface and the extracellular matrix (ECM). jci.orgjci.org

The catalytic mechanism of heparanase involves the hydrolysis of the β-glycosidic bond between a glucuronic acid residue and a glucosamine (B1671600) residue within the HS chain. tandfonline.comjci.orgnih.gov This action is characteristic of a retaining mechanism, meaning the anomeric configuration of the cleavage site is preserved. tandfonline.com Site-directed mutagenesis studies have identified two conserved acidic residues as essential for catalysis: Glutamic acid 225 (Glu225) acts as the proton donor, and Glutamic acid 343 (Glu343) serves as the nucleophile. tandfonline.comjci.orgnih.gov This two-residue mechanism is a hallmark of many glycosyl hydrolases. jci.orgnih.gov The enzyme's ability to cleave internal bonds within the HS chain distinguishes it from bacterial heparinases, which act via an elimination mechanism. jci.orgjci.orgnih.gov

| Residue | Function | Reference |

|---|---|---|

| Glu225 | Proton Donor | tandfonline.comjci.orgnih.gov |

| Glu343 | Nucleophile | tandfonline.comjci.orgnih.gov |

By degrading heparan sulfate, heparanase modulates a vast array of biological phenomena ranging from tissue remodeling and development to inflammation and cancer metastasis. jci.orgpnas.org Its activity profoundly alters the structural integrity of the ECM and releases a multitude of HS-bound signaling molecules. researchgate.netnih.govnih.gov

The primary function of heparanase is the enzymatic degradation of heparan sulfate, a key component of the extracellular matrix and basement membranes. nih.govnih.govresearchgate.net HSPGs interact with major ECM components like collagen, laminin, and fibronectin, contributing to the structural integrity and assembly of the ECM. nih.govtandfonline.com By cleaving the HS chains, heparanase disrupts this architecture, leading to ECM remodeling. nih.govnih.gov This process is crucial in normal physiological events such as wound healing and tissue repair, but it is also co-opted in pathological conditions where it facilitates cell invasion. jci.orgpnas.org The degradation of the ECM barrier is a critical step in processes requiring cell migration and tissue penetration. nih.gov

Heparanase is a potent pro-angiogenic factor. jci.orgpnas.orgnih.gov The ECM and cell surfaces act as a reservoir for numerous heparin-binding growth factors that stimulate angiogenesis, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govjci.org Heparanase activity releases these stored growth factors from their association with HS, thereby increasing their bioavailability and allowing them to interact with their receptors on endothelial cells. jci.orgnih.gov This release triggers signaling cascades that promote endothelial cell migration, proliferation, and the formation of new blood vessels. jci.orgnih.gov Studies have shown that overexpression of heparanase leads to an enhanced angiogenic response, and increased heparanase levels correlate with greater tumor vascularity. jci.orgnih.gov

| Growth Factor | Function in Angiogenesis | Reference |

|---|---|---|

| VEGF (Vascular Endothelial Growth Factor) | Promotes endothelial cell proliferation and migration | nih.govjci.org |

| bFGF (basic Fibroblast Growth Factor) | Stimulates endothelial cell growth and new vessel formation | nih.govjci.org |

| HGF (Hepatocyte Growth Factor) | Enhances angiogenesis of tumor cells | nih.gov |

| PDGF (Platelet-Derived Growth Factor) | Promotes endothelial cell migration and proliferation | nih.gov |

Heparanase plays a significant role in mediating inflammatory responses. nih.govnih.gov The involvement of the enzyme in inflammation was first suggested by the discovery of HS-degrading activity in immune cells like neutrophils and activated T-lymphocytes, which contributes to their extravasation from blood vessels into sites of inflammation. nih.govmdpi.com Heparan sulfate proteoglycans on the endothelial surface and in the ECM regulate leukocyte trafficking and sequester pro-inflammatory cytokines and chemokines. nih.govmdpi.com By degrading HS, heparanase facilitates the migration of immune cells across the endothelial barrier and into tissues. nih.gov It also releases sequestered cytokines, amplifying the inflammatory cascade. nih.govnih.gov In certain contexts, such as colitis, elevated heparanase levels can shift macrophages towards a chronic inflammatory phenotype. nih.govmdpi.com

Heparanase activity is closely linked to the regulation of cell motility. technion.ac.il The degradation of the ECM by heparanase removes physical barriers, thereby facilitating the migration and invasion of cells, a process fundamental to both physiological and pathological phenomena. semanticscholar.org For instance, remodeling of the subendothelial basement membrane is a prerequisite for the migration of endothelial cells during angiogenesis. nih.gov Beyond its enzymatic role, heparanase can also promote cell adhesion and spreading through non-enzymatic mechanisms. It can interact with cell surface HSPGs, such as syndecans, leading to their clustering and the activation of signaling pathways involving protein kinase C (PKC) and the small GTPase Rac1, which regulate the cytoskeleton and cell adhesion. plos.org This dual functionality allows heparanase to function as either a matrix-degrading enzyme or a cell adhesion molecule, depending on the local microenvironment. semanticscholar.org

Role of Heparanase in Biological Processes

Implications in Pathological Conditions

This compound, a metabolite isolated from the fungus Talaromyces trachyspermus, has been identified as an inhibitor of tumor cell heparanase. nih.gov Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains, a critical component of the extracellular matrix. The degradation of the extracellular matrix by heparanase is a key step in the process of tumor cell invasion and metastasis. By inhibiting this enzyme, this compound interferes with the ability of cancer cells to break down tissue barriers, which is crucial for their spread to distant sites in the body.

The inhibitory action of this compound against heparanase suggests its potential as a lead compound for the development of anti-metastatic cancer therapies. nih.govsci-hub.se The initial research demonstrated an IC50 value of 36 μM for this compound against heparanase, establishing its activity and prompting further investigation into its therapeutic applications in oncology. nih.gov

Polo-like Kinase 1 (Plk1) Inhibition

Beyond its anti-heparanase activity, this compound and its derivatives have been identified as inhibitors of Polo-like Kinase 1 (Plk1), a key regulator of mitotic cell division. sci-hub.se Plk1 is a serine-threonine protein kinase that is frequently overexpressed in various types of cancer, making it a significant target for anticancer drug development. sci-hub.sefrontiersin.orgnih.gov

This compound exerts its effect not by targeting the kinase domain, as many inhibitors do, but by interfering with the C-terminal Polo-box domain (PBD). sci-hub.senih.gov The PBD is crucial for Plk1's function, as it binds to phosphopeptides on other proteins, a necessary step for the subcellular localization of Plk1 and for targeting the kinase to its specific substrates. sci-hub.senih.gov By inhibiting this PBD-dependent binding, this compound disrupts the proper function of Plk1 during mitosis, which can lead to mitotic arrest and cell death in cancer cells. sci-hub.senih.gov This distinct mechanism of action, targeting a protein-protein interaction domain, presents an alternative to conventional kinase inhibitors. nih.gov

Biosynthetic Investigations

Proposed Biosynthetic Pathways for Alkyl Citrates

The biosynthesis of alkyl citric acids, such as trachyspic acid, is proposed to involve the condensation of a fatty acid-derived alkyl chain with an intermediate from the citric acid cycle. nih.govnih.govresearchgate.netresearchgate.net This general pathway is supported by studies on various fungal secondary metabolites.

One of the primary models for understanding this compound biosynthesis is the well-studied formation of spiculisporic acid, a structurally similar compound also produced by Talaromyces trachyspermus. The biosynthesis of spiculisporic acid proceeds via the condensation of lauroyl-CoA, a twelve-carbon fatty acyl-CoA, and 2-oxoglutarate, a key intermediate of the citric acid cycle. nih.gov This reaction suggests a convergent pathway where two major metabolic routes—fatty acid synthesis and the citric acid cycle—intersect to form the basic alkyl citrate (B86180) skeleton.

A generalized biosynthetic pathway for alkyl citrates can be outlined as follows:

Formation of the Alkyl Chain: The nonyl group of this compound is believed to be synthesized through the fatty acid biosynthesis pathway. This process typically starts with an acetyl-CoA starter unit followed by the sequential addition of malonyl-CoA extender units.

Generation of the Citrate Moiety Precursor: The five-carbon precursor for the citrate-derived portion of the molecule is supplied by the citric acid cycle, with 2-oxoglutarate being a key intermediate.

Condensation: A key enzymatic step involves the condensation of the fatty acyl-CoA (e.g., nonanoyl-CoA in the case of this compound) with the citric acid cycle intermediate.

Post-Condensation Modifications: Following the initial condensation, a series of enzymatic modifications, including cyclization and oxidation, would lead to the final spiroketal structure of this compound.

Table 1: Proposed Key Steps in the Biosynthesis of the Alkyl Citrate Core

| Step | Description | Key Precursors/Intermediates | Metabolic Pathway |

| 1 | Formation of the Alkyl Chain | Acetyl-CoA, Malonyl-CoA | Fatty Acid Biosynthesis |

| 2 | Generation of the C5 Precursor | 2-Oxoglutarate | Citric Acid Cycle |

| 3 | Condensation | Fatty Acyl-CoA, 2-Oxoglutarate | Alkyl Citrate Synthesis |

| 4 | Cyclization and Modification | Alkyl Citrate Intermediate | Secondary Metabolism |

Precursor Involvement in Alkyl Citrate Biosynthesis

Isotopic labeling and precursor feeding experiments with various alkyl citrate-producing fungi have provided direct evidence for the involvement of specific precursors from primary metabolism. While specific studies on this compound are not extensively documented in publicly available literature, the findings from related compounds offer significant insights.

Studies on the biosynthesis of other alkyl citrates have demonstrated the incorporation of labeled precursors, confirming the proposed pathways. For instance, feeding experiments with isotopically labeled acetate ([¹³C]acetate) have shown its incorporation into the alkyl chain, consistent with its role as a fundamental building block in fatty acid synthesis. nih.gov Similarly, the incorporation of labeled citric acid cycle intermediates has been observed.

The table below summarizes the expected incorporation of precursors into the this compound molecule based on biosynthetic studies of related alkyl citrates.

Table 2: Summary of Precursor Involvement in Alkyl Citrate Biosynthesis

| Precursor | Expected Incorporation Site in this compound | Supporting Evidence from Related Compounds |

| [¹³C]Acetate | Nonyl side chain | Incorporation of labeled acetate into the polyketide-derived portion of other fungal metabolites. nih.gov |

| [¹³C]Glucose | Both the alkyl chain and the citrate-derived core | Glucose is a primary carbon source that feeds into both fatty acid synthesis (via acetyl-CoA) and the citric acid cycle. |

| [¹³C]Glutamate | Citrate-derived core | Glutamate can be readily converted to 2-oxoglutarate, a key citric acid cycle intermediate. nih.gov |

| Lauric Acid | Nonyl side chain (by analogy) | In spiculisporic acid biosynthesis, lauroyl-CoA is the direct precursor for the alkyl chain. nih.gov |

These findings underscore the interconnectedness of primary and secondary metabolism in the biosynthesis of complex natural products like this compound. The availability of precursors from both fatty acid metabolism and the citric acid cycle is crucial for the production of this class of compounds. nih.gov

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Trachyspic acid?

this compound synthesis typically involves multi-step organic reactions, such as acid-catalyzed esterification or oxidation-reduction sequences. Key steps include:

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to ensure purity (>95% by HPLC).

- Characterization : Use NMR (¹H, ¹³C, DEPT) for structural confirmation, FTIR for functional groups, and mass spectrometry (HRMS) for molecular weight validation .

- Validation : Compare spectral data with literature or synthetic intermediates. For novel derivatives, elemental analysis or X-ray crystallography may be required to confirm purity and structure .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should employ:

- Accelerated degradation tests : Incubate this compound in buffers (pH 2–12) at 25–60°C for 24–72 hours.

- Analytical monitoring : HPLC or LC-MS to track degradation products; kinetic modeling (Arrhenius equation) to predict shelf-life.

- Control variables : Include light exposure and oxygen levels, as carboxylic acids are prone to photolytic and oxidative degradation .

Q. What are the standard protocols for quantifying this compound in biological matrices?

- Sample preparation : Protein precipitation (acetonitrile/methanol) or solid-phase extraction (C18 columns).

- Quantification : LC-MS/MS with deuterated internal standards for accuracy.

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Cross-validation : Replicate assays (e.g., enzyme inhibition, cell viability) in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .

- Mechanistic studies : Use CRISPR knockouts or isotopic labeling to isolate this compound’s specific molecular targets .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error analysis : Bootstrap resampling to estimate confidence intervals for EC50/IC50 values.

- Multivariate analysis : PCA or PLS to correlate structural modifications of this compound with activity trends .

Q. How should researchers design experiments to evaluate this compound’s synergy with other bioactive compounds?

- Combination indices : Use the Chou-Talalay method to calculate synergism (CI <1), additivity (CI=1), or antagonism (CI >1).

- Mechanistic profiling : Pair this compound with inhibitors of complementary pathways (e.g., PI3K/AKT) and assess apoptotic markers via flow cytometry .

- In vivo validation : Use orthotopic xenograft models with dual-treatment cohorts to monitor tumor regression and toxicity .

Q. What strategies address reproducibility challenges in this compound research?

- Open-science practices : Publish raw datasets, HPLC chromatograms, and experimental logs in repositories like Zenodo.

- Collaborative verification : Partner with independent labs to replicate key findings under blinded conditions .

- Batch testing : Analyze multiple synthetic batches to confirm consistency in bioactivity and purity .

Q. What future research directions are critical for advancing this compound applications?

- Target identification : Use chemoproteomics (e.g., activity-based protein profiling) to map this compound’s interactome.

- Formulation optimization : Develop nano-encapsulation or prodrug strategies to enhance bioavailability.

- Translational studies : Conduct Phase 0 trials to assess pharmacokinetics in non-human primates .

Methodological Notes

- Data presentation : Use tables to compare synthetic yields, degradation rates, or bioactivity metrics across studies (e.g., Table 1: EC50 values in cancer cell lines) .

- Ethical considerations : Adhere to ARRIVE guidelines for in vivo studies and ensure informed consent for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.